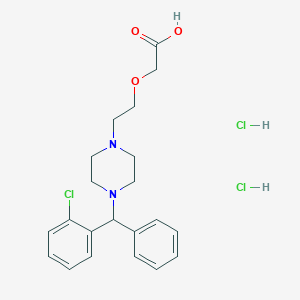

Cetirizine Impurity C dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H27Cl3N2O3 |

|---|---|

Molekulargewicht |

461.8 g/mol |

IUPAC-Name |

2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H |

InChI-Schlüssel |

MUZLUPGCGALIKR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cetirizine Impurity C Dihydrochloride (B599025)

This document provides a comprehensive overview of Cetirizine Impurity C dihydrochloride, a known process-related impurity of Cetirizine. This guide details its chemical structure, physicochemical properties, and the experimental methodologies used for its isolation and characterization.

Chemical Identity and Structure

Cetirizine Impurity C is a positional isomer of the parent drug, Cetirizine. It is also known as the 2-Chloro Analog of Cetirizine or 2-Chlorocetirizine.[1][2][] The key structural difference lies in the position of the chlorine atom on the phenyl ring. In the active pharmaceutical ingredient (API) Cetirizine, the chlorine atom is at the para- (4-) position, whereas in Impurity C, it is located at the ortho- (2-) position.

-

IUPAC Name: (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy] acetic acid dihydrochloride.[1]

-

CAS Number: 83881-59-8 (for the free base).[1][2][][4][5][6]

-

Molecular Formula (as Dihydrochloride): C₂₁H₂₇Cl₃N₂O₃.[1][7][8]

The following diagram illustrates the structural relationship between Cetirizine and its Impurity C.

References

- 1. allmpus.com [allmpus.com]

- 2. Cetirizine EP Impurity C | 83881-59-8 | SynZeal [synzeal.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. CAS 83881-59-8 Cetirizine EP Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. tlcstandards.com [tlcstandards.com]

- 7. This compound | C21H27Cl3N2O3 | CID 129318506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cetirizine dihydrochloride impurity C | IC46027 [biosynth.com]

- 9. Cetirizine Imp. C (EP) [chembk.com]

Technical Guide: Physical and Chemical Properties of Cetirizine Impurity C Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a second-generation histamine (B1213489) H1 receptor antagonist, is a widely used medication for the treatment of allergies. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Cetirizine Impurity C, chemically known as (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid, is a process-related impurity that can arise during the synthesis of Cetirizine. This technical guide provides a comprehensive overview of the physical and chemical properties of its dihydrochloride (B599025) salt, along with methodologies for its analysis and characterization.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Cetirizine Impurity C dihydrochloride is presented below. This data is essential for its identification, purification, and quantification in drug substances and products.

| Property | Value | Reference |

| Chemical Name | (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride | [1][2] |

| Synonyms | Cetirizine 2-Chloro Impurity Dihydrochloride, 2-Chlorocetirizine dihydrochloride | [2][3] |

| Molecular Formula | C₂₁H₂₇Cl₃N₂O₃ | [1][2] |

| Molecular Weight | 461.81 g/mol | [1][2] |

| CAS Number | 2702511-37-1 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 85.0-87.8°C | |

| Solubility | Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO) | [4] |

| Storage Conditions | 2-8°C | [4] |

| GHS Hazard Statements | H302: Harmful if swallowed | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate analysis and characterization of pharmaceutical impurities. Below are methodologies for key experiments related to this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for the quantification of Cetirizine Impurity C in cetirizine drug substances. The following method is adapted from published literature for the analysis of cetirizine and its related impurities[5][6].

-

Chromatographic System:

-

Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent)[5]

-

Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate (B84403) buffer (adjusted to pH 5.5), acetonitrile, methanol, and tetrahydrofuran (B95107) (12:5:2:1, v/v/v/v)[5]

-

Flow Rate: 1.0 mL/min[5]

-

Injection Volume: 20 µL

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a suitable concentration.

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Monitor the chromatogram and determine the retention time and peak area for Cetirizine Impurity C. The relative retention time for impurity C is approximately 0.7 relative to cetirizine[6].

-

Melting Point Determination

The melting point is a key physical property for the identification and purity assessment of a solid substance. The capillary method is a standard technique used for this purpose[7][8][9].

-

Apparatus:

-

Melting point apparatus with a heating block and a viewing lens/camera.

-

Glass capillary tubes (sealed at one end).

-

-

Sample Preparation:

-

Ensure the sample of this compound is dry and finely powdered.

-

Introduce a small amount of the powder into the open end of a capillary tube and pack it down to a height of 2-4 mm.

-

-

Procedure:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate until the temperature is about 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Observe the sample carefully. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (end of melting). This range is the melting point of the substance.

-

Solubility Assessment

Determining the solubility of an impurity is important for understanding its behavior in various solvents and for developing appropriate analytical methods. The equilibrium solubility method is a common approach[10][11][12][13].

-

Materials:

-

This compound.

-

Selected solvents (e.g., Methanol, DMSO, water, buffer solutions at various pH).

-

Vials with screw caps.

-

Shaker or agitator.

-

Analytical balance.

-

A suitable analytical technique for quantification (e.g., HPLC-UV).

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantify the concentration of the dissolved impurity in the filtrate using a validated analytical method like HPLC.

-

Express the solubility as mg/mL or another appropriate unit.

-

Synthesis of this compound

The synthesis of Cetirizine Impurity C is not a routine procedure but is necessary for the preparation of a reference standard for analytical purposes. The following is a general synthetic route based on available information.

A common synthetic approach involves the N-alkylation of 1-[(2-chlorophenyl)phenylmethyl]piperazine (B138238) with a suitable ethoxyacetic acid derivative. The resulting free base of Cetirizine Impurity C is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Visualizations

Chemical Structure and Relationship to Cetirizine

Caption: Structural relationship between Cetirizine and Impurity C.

Analytical Workflow for Impurity Characterization

Caption: Workflow for the characterization of a pharmaceutical impurity.

Spectral Data

The definitive identification and structural elucidation of this compound are achieved through a combination of spectroscopic techniques. While the raw spectral data is typically proprietary and provided by the supplier of the reference standard, the following techniques are employed for its characterization[14]:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure by identifying the connectivity of atoms and the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which helps in confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid, ether, and aromatic rings.

Conclusion

A thorough understanding of the physical and chemical properties of this compound is paramount for the development of robust analytical methods and for ensuring the quality and safety of cetirizine-containing pharmaceutical products. This guide provides a foundational resource for researchers and professionals in the pharmaceutical industry, summarizing key properties and experimental protocols for the analysis and characterization of this impurity. The application of these methodologies will support the effective control of impurities in compliance with regulatory requirements.

References

- 1. This compound | C21H27Cl3N2O3 | CID 129318506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Cetirizine EP Impurity C | 83881-59-8 | SynZeal [synzeal.com]

- 4. allmpus.com [allmpus.com]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. westlab.com [westlab.com]

- 8. thinksrs.com [thinksrs.com]

- 9. Melting Point Test - CD Formulation [formulationbio.com]

- 10. who.int [who.int]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. researchgate.net [researchgate.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. asianpubs.org [asianpubs.org]

Cetirizine Impurity C dihydrochloride molecular formula and weight

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Cetirizine (B192768) Impurity C dihydrochloride (B599025), a known related substance of the antihistamine cetirizine. The guide details its chemical properties, analytical methodologies for its identification and quantification, and a general workflow for impurity characterization.

Core Chemical Properties

Cetirizine Impurity C is formally recognized by the European Pharmacopoeia (EP) and is characterized as the 2-chloro analog of cetirizine. Its key identifiers and physicochemical properties are summarized below.

| Property | Data | Citation(s) |

| Chemical Name | (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy] acetic acid dihydrochloride | [1] |

| Synonyms | CETIRIZINE EP IMPURITY C, Cetirizine 2-Chloro Analog | [1][2] |

| Molecular Formula | C₂₁H₂₇Cl₃N₂O₃ | [1][3][4] |

| Molecular Weight | 461.81 g/mol | [1][3][4] |

| CAS Number | 83881-59-8 | [1] |

| Parent Compound | 2-Chlorocetirizine | [4] |

It is important to note that while the 2-chloro analog is widely referenced as Cetirizine EP Impurity C, the nomenclature for cetirizine impurities can sometimes vary between pharmacopoeias and suppliers. Researchers should always verify the identity of impurity standards using the provided chemical name and CAS number.

Analytical Methodologies for Impurity Profiling

The detection, quantification, and characterization of Cetirizine Impurity C and other related substances are critical for ensuring the quality and safety of cetirizine dihydrochloride active pharmaceutical ingredients (APIs) and finished drug products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

This protocol is a representative example based on methodologies described in the scientific literature for the analysis of cetirizine and its impurities.[5][6]

Objective: To separate and quantify Cetirizine Impurity C from the parent API and other related substances.

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

-

Column: Hypersil BDS C18, 5 µm, 250 mm x 4.6 mm (or equivalent).[6]

-

Mobile Phase: A mixture of 0.05 M sodium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) (12:5:2:1, v/v/v/v). The pH of the aqueous component is adjusted to 5.5.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.

Standard and Sample Preparation:

-

Standard Solution: Prepare a standard stock solution of Cetirizine Impurity C dihydrochloride in the mobile phase. Further dilute to a working concentration appropriate for the detection limit (e.g., 1-4 µg/mL).[6]

-

Sample Solution: Accurately weigh and dissolve the cetirizine dihydrochloride sample in the mobile phase to a known concentration (e.g., 500 µg/mL).[6]

-

System Suitability: Inject the standard solution multiple times to ensure system suitability parameters (e.g., peak symmetry, resolution, and reproducibility) are met before proceeding with sample analysis.

Analysis:

-

Inject the sample solution into the chromatograph.

-

Identify the peak corresponding to Impurity C by comparing its retention time with that of the impurity standard.

-

Quantify the impurity based on the peak area response relative to the standard or by using the area percentage method if the response factor is known to be similar to the API.

Workflow for Impurity Identification and Characterization

The process of identifying an unknown impurity detected during routine analysis follows a logical progression from detection to structural elucidation. This workflow ensures that any new or unexpected related substance is properly characterized.

References

A Technical Guide to ICH Q3A: Navigating the Regulatory Landscape of Pharmaceutical Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the International Council for Harmonisation (ICH) Q3A guideline, "Impurities in New Drug Substances." It is designed to equip researchers, scientists, and drug development professionals with the core knowledge and practical methodologies required to navigate the regulatory expectations for the identification, qualification, and control of impurities in new drug substances.

Core Principles of ICH Q3A

The ICH Q3A guideline provides a framework for the control of impurities in new drug substances produced by chemical synthesis.[1] It is not applicable to new drug substances used during clinical research, nor does it cover biological/biotechnological products, peptides, oligonucleotides, radiopharmaceuticals, fermentation products, or herbal products.[2] The fundamental principle of ICH Q3A is to ensure the safety of new drug substances by controlling the levels of impurities.

Impurities are defined as any component of the new drug substance that is not the chemical entity defined as the new drug substance.[2] These are classified into three main categories:

-

Organic Impurities: These can arise during the manufacturing process or storage of the new drug substance. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[2]

-

Inorganic Impurities: These are typically derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids.[2]

-

Residual Solvents: These are inorganic or organic liquids used as vehicles for the preparation of solutions or suspensions in the synthesis of the new drug substance.[2] The control of residual solvents is specifically addressed in the ICH Q3C guideline.

Quantitative Thresholds for Impurity Control

ICH Q3A establishes a series of thresholds based on the maximum daily dose of the drug substance to guide the reporting, identification, and qualification of impurities. These thresholds are crucial for setting acceptance criteria and ensuring the safety of the drug substance.

Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day total daily intake (whichever is lower) | 0.15% or 1.0 mg/day total daily intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from multiple references providing consistent information on ICH Q3A thresholds.

Reporting Threshold: A limit above which an impurity must be reported in the drug substance specification.[2]

Identification Threshold: A limit above which an impurity's structure must be determined.[2]

Qualification Threshold: A limit above which an impurity's biological safety must be established.[2] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the specified level(s).[2][3] An impurity is considered qualified if it was present in a batch of the new drug substance used in safety and/or clinical studies, or if it is a significant metabolite in animal and/or human studies.[2]

Logical Framework for Impurity Identification and Qualification

The ICH Q3A guideline provides a decision tree to guide the process of identifying and qualifying impurities when their levels exceed the established thresholds. This logical framework ensures that necessary actions are taken based on the impurity levels and their characteristics.

Experimental Protocols for Impurity Analysis

The detection, identification, and quantification of impurities rely on a variety of analytical techniques. The choice of method depends on the nature of the impurity and the required sensitivity. All analytical procedures used must be validated according to ICH Q2 guidelines to ensure they are suitable for their intended purpose.[1]

General Workflow for Impurity Analysis

The overall process of analyzing and controlling pharmaceutical impurities follows a systematic workflow, from initial detection to the implementation of control strategies.

Sample Preparation

Proper sample preparation is critical for accurate and reliable impurity analysis. The goal is to extract and concentrate impurities from the drug substance matrix while minimizing interference.

-

Direct Dissolution: The simplest approach involves dissolving the drug substance in a suitable solvent. The choice of solvent is crucial to ensure the stability of both the drug substance and its impurities.

-

Solid-Phase Extraction (SPE): SPE is used to clean up complex samples and concentrate impurities. A variety of sorbents can be used to selectively retain either the impurities or the drug substance.

-

Liquid-Liquid Extraction (LLE): LLE is employed to separate impurities from the drug substance based on their differential solubility in two immiscible liquid phases.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the most widely used technique for the analysis of non-volatile organic impurities.

Table 2: Example HPLC-UV Method for Related Substances

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This is a representative method; specific conditions must be developed and validated for each drug substance.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is the primary technique for the analysis of volatile organic impurities and residual solvents.

Table 3: Example Headspace GC-FID Method for Residual Solvents

| Parameter | Condition |

| Column | 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm |

| Carrier Gas | Helium |

| Oven Program | 40 °C (20 min), then ramp at 10 °C/min to 240 °C (5 min) |

| Injector Temperature | 140 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Headspace Sampler | |

| Oven Temperature | 80 °C |

| Loop Temperature | 85 °C |

| Transfer Line Temp | 90 °C |

| Equilibration Time | 60 min |

This method is based on typical conditions for residual solvent analysis as per ICH Q3C and USP <467>.[4][5]

Mass Spectrometry (MS) for Structural Elucidation

When an impurity exceeds the identification threshold, its structure must be determined. LC-MS/MS is a powerful tool for this purpose, providing molecular weight and fragmentation data.

Table 4: Example LC-MS/MS Method for Impurity Identification

| Parameter | Condition |

| LC System | As described in Table 2 |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |

| Scan Mode | Full scan for molecular weight determination, followed by product ion scan (MS/MS) for fragmentation analysis |

| Collision Energy | Ramped or optimized for individual impurities |

| Nebulizer Gas | Nitrogen, 50 psi |

| Drying Gas | Nitrogen, 10 L/min at 350 °C |

Specific MS parameters will vary depending on the instrument and the analyte.

Conclusion

Adherence to the ICH Q3A guideline is a critical aspect of drug development, ensuring the safety and quality of new drug substances. A thorough understanding of the classification of impurities, the application of reporting, identification, and qualification thresholds, and the use of validated analytical procedures are essential for regulatory compliance. This guide provides a foundational understanding of these principles and offers practical insights into the experimental methodologies employed in the analysis of pharmaceutical impurities. By integrating these guidelines and techniques into the drug development process, researchers and scientists can effectively manage impurities and contribute to the delivery of safe and effective medicines to patients.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Determination of Cetirizine Impurity C

[AN-HPLC-001]

Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Cetirizine (B192768) Impurity C in bulk drug substances and pharmaceutical dosage forms. The described method is crucial for quality control in the pharmaceutical industry, ensuring the safety and efficacy of cetirizine-containing products.

Introduction

Cetirizine is a widely used second-generation antihistamine. As with any pharmaceutical product, the presence of impurities must be carefully monitored and controlled to meet stringent regulatory standards. Cetirizine Impurity C, chemically known as (RS)-2-[2-[4-[(2-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid, is a potential impurity that can arise during the synthesis or degradation of cetirizine[1][2]. This document provides a detailed protocol for a reliable HPLC method to identify and quantify this specific impurity.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions, which have been adapted from established methods for cetirizine and its related impurities[3][4][5].

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate (B84403) : Acetonitrile : Methanol : Tetrahydrofuran (60:25:10:5, v/v/v/v), pH adjusted to 5.5 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 230 nm |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

Reagents and Standards

-

Cetirizine Impurity C Reference Standard

-

Cetirizine Dihydrochloride

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Tetrahydrofuran (HPLC Grade)

-

Orthophosphoric Acid or Potassium Hydroxide (for pH adjustment)

-

Purified Water (HPLC Grade)

Protocols

Preparation of Mobile Phase

-

Dissolve an appropriate amount of potassium dihydrogen phosphate in water to prepare a 0.05 M solution.

-

Mix 600 mL of the 0.05 M potassium dihydrogen phosphate buffer, 250 mL of acetonitrile, 100 mL of methanol, and 50 mL of tetrahydrofuran.

-

Adjust the pH of the mixture to 5.5 using orthophosphoric acid or potassium hydroxide.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solution

-

Accurately weigh about 5 mg of Cetirizine Impurity C Reference Standard into a 200 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution.

-

Further dilute this stock solution with the mobile phase to achieve a final concentration of approximately 2.5 µg/mL[3].

Preparation of Sample Solution (for Tablet Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 50 mg of cetirizine and transfer it to a 100 mL volumetric flask[3].

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Mix well and filter the solution through a 0.45 µm nylon filter, discarding the first few milliliters of the filtrate[6].

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits for this type of analysis.

Table 2: Method Validation Parameters

| Parameter | Typical Results | Acceptance Criteria |

| Specificity | No interference from placebo or other impurities at the retention time of Impurity C. | The method is specific. |

| Linearity | Correlation coefficient (r²) > 0.999 for a range of 1-4 µg/mL. | r² ≥ 0.99 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |

| Precision (% RSD) | < 2.0% for repeatability and intermediate precision. | % RSD ≤ 2.0% |

| Limit of Detection (LOD) | 0.08 - 0.26 µg/mL[4] | Reportable |

| Limit of Quantification (LOQ) | 0.28 - 0.86 µg/mL[4] | Reportable |

| Robustness | No significant impact on results with small variations in pH, mobile phase composition, and flow rate. | The method is robust. |

System Suitability

Before commencing any analysis, the chromatographic system must pass the system suitability test.

Table 3: System Suitability Criteria

| Parameter | Requirement |

| Tailing Factor (Asymmetry Factor) | Not more than 2.0 |

| Theoretical Plates | Not less than 2000 |

| Relative Standard Deviation (% RSD) for replicate injections | Not more than 2.0% |

Visualizations

The following diagram illustrates the general workflow for the HPLC analysis of Cetirizine Impurity C.

Caption: Workflow for HPLC Determination of Cetirizine Impurity C.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, specific, and reliable for the determination of Cetirizine Impurity C in pharmaceutical products. Proper implementation of this method can aid in the routine quality control analysis, ensuring that cetirizine formulations meet the required quality standards.

References

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cetirizine (B192768), a second-generation antihistamine, is widely used for the treatment of allergies.[1][2][3] During its synthesis and storage, various related compounds, including impurities and degradation products, can arise.[4][5][6] Regulatory agencies require the monitoring and control of these related substances to ensure the quality, safety, and efficacy of the final drug product. This application note describes a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Cetirizine and its known related compounds. The method is suitable for routine quality control and stability testing of Cetirizine in bulk drug and pharmaceutical dosage forms.

Forced degradation studies were conducted on Cetirizine to demonstrate the stability-indicating nature of the method.[4][5][6] The drug was subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products. The developed HPLC method effectively separates Cetirizine from its degradation products and other known process impurities.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

-

Chromatographic Column: A C18 column, such as the Waters Sunfire C18 (4.6 x 250 mm, 5 µm), is recommended for optimal separation.[7]

-

Mobile Phase:

-

Gradient Elution: A gradient elution is employed to achieve the desired separation. The specific gradient program can be optimized but a typical program is outlined in the table below.

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 40 °C.[7]

-

Detection Wavelength: 232 nm.[7]

-

Injection Volume: 10 µL.[7]

2. Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Cetirizine reference standard in the diluent to obtain a concentration of 200 µg/mL.[7]

-

Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of 4 µg/mL.[7]

-

Sample Solution (for drug product):

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer a quantity of the powder equivalent to 20 mg of Cetirizine into a 100 mL volumetric flask.[7]

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

-

Make up the volume to 100 mL with the diluent and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

-

This provides a sample solution with a Cetirizine concentration of 200 µg/mL. Further dilution may be required to bring the concentration within the linear range of the method.

-

3. Forced Degradation Studies

To demonstrate the stability-indicating capability of the analytical method, forced degradation studies are performed on the Cetirizine drug substance.[4][6]

-

Acid Hydrolysis: Dissolve 20 mg of Cetirizine in 10 mL of 0.1 M HCl and heat at 80°C for 2 hours.[8] Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 200 µg/mL with diluent.

-

Base Hydrolysis: Dissolve 20 mg of Cetirizine in 10 mL of 0.1 M NaOH and heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 200 µg/mL with diluent.

-

Oxidative Degradation: Dissolve 20 mg of Cetirizine in 10 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.[4] Dilute to a final concentration of 200 µg/mL with diluent.

-

Thermal Degradation: Keep 20 mg of Cetirizine powder in a hot air oven at 70°C for 12 hours.[6] After exposure, dissolve the sample in diluent to obtain a final concentration of 200 µg/mL.

Data Presentation

The quantitative data for the separation of Cetirizine and its related compounds are summarized in the table below. This data is indicative and may vary slightly depending on the specific instrumentation and column used.

| Compound | Retention Time (min) | Relative Retention Time | Resolution (Rs) | Tailing Factor (T) |

| Cetirizine Related Compound A | 4.5 | 0.56 | - | 1.1 |

| Cetirizine N-Oxide | 6.2 | 0.78 | 3.5 | 1.2 |

| Cetirizine | 8.0 | 1.00 | 4.2 | 1.3 |

| 4-Chlorobenzophenone | 15.2 | 1.90 | 8.1 | 1.0 |

Mandatory Visualization

Caption: Experimental workflow for the analysis of Cetirizine and its related compounds.

The described HPLC method is specific, stable, and suitable for the routine analysis of Cetirizine and its related compounds in both bulk drug and finished pharmaceutical products. The method's ability to separate the main component from its degradation products demonstrates its stability-indicating nature, making it a valuable tool for quality control and stability assessment in the pharmaceutical industry. The provided protocol offers a detailed guide for researchers and analysts to implement this method effectively in their laboratories.

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cetirizine: Uses & Structure | Study.com [study.com]

- 4. ijpcsonline.com [ijpcsonline.com]

- 5. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]

- 8. ovid.com [ovid.com]

Application Note: A Comprehensive Protocol for Impurity Profiling of Cetirizine Hydrochloride Tablets

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cetirizine (B192768) hydrochloride is a second-generation antihistamine widely used for the treatment of allergies, hay fever, and urticaria.[1] The profiling of impurities in pharmaceutical products is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final dosage form.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3][4] This application note provides a detailed protocol for the identification and quantification of impurities in Cetirizine hydrochloride tablets using High-Performance Liquid Chromatography (HPLC), including methods for forced degradation studies to identify potential degradants that may form during the product's shelf life.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the impurity profiling of Cetirizine hydrochloride tablets. The primary method described is based on the United States Pharmacopeia (USP) monograph, which is a widely accepted standard.[2][5]

1. Instrumentation and Materials

-

Instrumentation: HPLC or UPLC system equipped with a UV detector (e.g., Shimadzu i-Series LC-2050, Waters Alliance e2695).[1][2]

-

Chromatographic Column: C18 column (e.g., 4.6 x 250 mm, 5 µm packing) or a modernized, faster column (e.g., 4.6 x 100 mm, 2.5 µm packing).[1][6]

-

Chemicals and Reagents:

-

Cetirizine Hydrochloride Reference Standard (RS)

-

Cetirizine Related Compound A RS

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium dihydrogen phosphate

-

Tetrabutylammonium hydrogen sulfate

-

Sulfuric acid

-

Sodium hydroxide

-

Hydrogen peroxide (30%)

-

Milli-Q water or equivalent purified water

-

2. Chromatographic Conditions

The following table summarizes the chromatographic conditions based on a common HPLC method for impurity analysis.

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm packing L3[7] |

| Mobile Phase | Acetonitrile, water, and 1 M sulfuric acid (93:6.6:0.4)[8] |

| Flow Rate | 1.0 mL/min[6] |

| Detection Wavelength | 230 nm[6][8] |

| Injection Volume | 10 - 20 µL[9] |

| Column Temperature | Ambient |

| Run Time | At least 3 times the retention time of the Cetirizine peak[8][9] |

3. Preparation of Solutions

-

Standard Solution (0.5 µg/mL): Prepare a stock solution of USP Cetirizine Hydrochloride RS and dilute with the mobile phase to a final concentration of approximately 0.5 µg/mL.[8]

-

System Suitability Solution: Prepare a solution containing 4 µg/mL each of USP Cetirizine Hydrochloride RS and USP Cetirizine Related Compound A RS in the mobile phase.[8]

-

Sample Solution (from Tablets):

-

Weigh and finely powder not fewer than five Cetirizine hydrochloride 10 mg tablets.

-

Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of Cetirizine hydrochloride, to a 100 mL volumetric flask.

-

Add approximately 50 mL of the mobile phase (or a suitable diluent) and sonicate for 20 minutes to dissolve the active ingredient.[1][10]

-

Dilute to volume with the mobile phase and mix well to obtain a concentration of 0.5 mg/mL.

-

Filter the solution through a 0.45 µm filter before injection into the HPLC system.[1][10]

-

4. Forced Degradation Studies Protocol

To identify potential degradation products, the drug substance is subjected to various stress conditions as per ICH guidelines.[3]

-

Acid Hydrolysis: Reflux the drug substance in 0.5 N HCl for a specified period. Neutralize the solution before injection.

-

Base Hydrolysis: Reflux the drug substance in 0.025 N NaOH. Neutralize the solution before injection.

-

Oxidative Degradation: Treat the drug substance with 3% - 30% hydrogen peroxide (H₂O₂) at room temperature.[11] One common degradation product under oxidative stress is Cetirizine N-oxide.[12]

-

Thermal Degradation: Expose the solid drug substance to dry heat in a hot air oven (e.g., 70°C for 12 hours).[3]

-

Photolytic Degradation: Expose the drug substance to UV light and daylight to assess photosensitivity.[11]

Data Presentation

1. System Suitability Test (SST)

The system suitability must be verified before sample analysis to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (for Cetirizine peak) | Not More Than (NMT) 2.0[8][9] |

| Resolution (between Cetirizine and Related Compound A) | Not Less Than (NLT) 2.0[8][9] |

| Relative Standard Deviation (RSD) for replicate injections | NMT 2.0%[9] |

2. Known Impurities of Cetirizine Hydrochloride

The following table lists known related compounds as specified in the USP monograph, along with their typical Relative Retention Times (RRT).

| Impurity Name | Approximate RRT | Limit (%) |

| Dimer | 0.5 | 0.1 |

| Cetirizine Related Compound A | 0.9 | 0.1 |

| Cetirizine | 1.0 | - |

| Deschlorocetirizine | 1.4 | 0.1 |

| 4-Chlorobenzhydrol (CBHP) | 1.45 | 0.1 |

| Individual Unspecified Impurity | - | 0.1 |

| Total Impurities | - | 0.3 |

| Table based on USP monograph data.[9] |

3. Summary of Forced Degradation Results

This table summarizes the typical degradation behavior of Cetirizine hydrochloride under various stress conditions.

| Stress Condition | Observation |

| Acid Hydrolysis (e.g., 2 M HCl) | Unstable, shows significant degradation.[11] |

| Base Hydrolysis | Generally stable, insignificant degradation observed.[4][11] |

| Oxidative (e.g., 0.5% H₂O₂) | Extensive degradation (can be up to 99%).[4][11] |

| Neutral Hydrolysis | Extensive degradation.[11] |

| Photolytic | Moderate degradation (30-50%).[4][11] |

| Thermal | Generally stable.[3] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the impurity profiling of Cetirizine hydrochloride tablets.

Caption: Workflow for Cetirizine Hydrochloride Tablet Impurity Profiling.

Conclusion

This application note provides a robust and detailed protocol for the impurity profiling of Cetirizine hydrochloride tablets by HPLC. The outlined procedures for sample preparation, chromatographic analysis, and forced degradation studies are essential for ensuring the quality, safety, and stability of the pharmaceutical product.[2][3] Adherence to these methodologies will enable researchers and drug development professionals to meet the stringent requirements set by regulatory authorities. The modernization of USP methods, for instance by using columns with smaller particles, can significantly reduce analysis time without compromising data quality.[1]

References

- 1. lcms.cz [lcms.cz]

- 2. shimadzu.com [shimadzu.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]

- 5. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. drugfuture.com [drugfuture.com]

- 9. uspnf.com [uspnf.com]

- 10. waters.com [waters.com]

- 11. ijpcsonline.com [ijpcsonline.com]

- 12. researchgate.net [researchgate.net]

Application Note: Analysis of Cetirizine and its Degradation Products by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the identification and quantification of Cetirizine (B192768) and its degradation products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cetirizine, a second-generation antihistamine, can degrade under various stress conditions, leading to the formation of impurities that may impact its safety and efficacy.[1][2] This document outlines detailed methodologies for forced degradation studies, sample preparation, and LC-MS/MS analysis, enabling researchers to develop and validate stability-indicating assay methods as per ICH guidelines.[1]

Introduction

Cetirizine is a widely used antihistamine for the treatment of allergies.[3] Stability testing of pharmaceutical products is a critical aspect of drug development to ensure their quality, safety, and efficacy throughout their shelf life. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[1][2] This information is crucial for developing stability-indicating analytical methods.

This application note describes a robust LC-MS/MS method for the separation, identification, and quantification of Cetirizine and its primary degradation products formed under hydrolytic, oxidative, and photolytic stress conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation of Cetirizine was carried out under various stress conditions to induce the formation of degradation products.[1][4]

1. Acid Hydrolysis:

-

Prepare a 1 mg/mL solution of Cetirizine dihydrochloride (B599025) in 0.1 N HCl.[1]

-

Reflux the solution for 48 hours.[1]

-

Withdraw samples at appropriate time intervals, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for LC-MS/MS analysis.

2. Base Hydrolysis:

-

Prepare a 1 mg/mL solution of Cetirizine dihydrochloride in 0.1 N NaOH.[1]

-

Reflux the solution for 48 hours.[1]

-

Withdraw samples at appropriate time intervals, neutralize with 0.1 N HCl, and dilute with the mobile phase. Cetirizine is reported to be relatively stable in alkaline conditions.[1][2]

3. Oxidative Degradation:

-

Prepare a 1 mg/mL solution of Cetirizine dihydrochloride in 3% hydrogen peroxide.

-

Keep the solution at room temperature for 48 hours.[1]

-

Withdraw samples at different time points and dilute with the mobile phase for analysis.

4. Photolytic Degradation:

-

Expose a 1 mg/mL solution of Cetirizine dihydrochloride in water to UV light (254 nm) for 48 hours.[1]

-

Simultaneously, keep a control sample in the dark.

-

Withdraw samples at various intervals and dilute for analysis.

Sample Preparation for LC-MS/MS Analysis

-

Dilute the stressed samples to a final concentration of approximately 10 µg/mL with the mobile phase.

-

Filter the samples through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0.0 | |

| 15.0 | |

| 20.0 | |

| 20.1 | |

| 25.0 | |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM)[5][6] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cetirizine | 389.2 | 201.1 |

| Degradation Product 1 (DP1): α-(4-chlorophenyl) benzyl (B1604629) alcohol | 219.1 | 139.0 |

| Degradation Product 2 (DP2): 4-chlorobenzophenone (B192759) | 217.0 | 139.0 |

| Degradation Product 3 (DP3): Cetirizine N-oxide | 405.2 | 201.1 |

Data Presentation

The following table summarizes the quantitative data obtained from the forced degradation studies of Cetirizine.

| Stress Condition | Degradation Product Identified | % Degradation after 48h |

| Acid Hydrolysis (0.1 N HCl, reflux) | α-(4-chlorophenyl) benzyl alcohol | Extensive (~99%)[1] |

| Base Hydrolysis (0.1 N NaOH, reflux) | Insignificant degradation | < 5%[1] |

| Oxidative (3% H₂O₂, RT) | 4-chlorobenzophenone, Cetirizine N-oxide | Extensive (~99%)[1][3][7] |

| Photolytic (UV light, 254 nm) | Multiple unidentified products | 30-50%[1] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Cetirizine degradation products.

Caption: Proposed degradation pathways of Cetirizine under stress conditions.

Discussion

The developed LC-MS/MS method is selective and sensitive for the determination of Cetirizine and its major degradation products. The forced degradation studies revealed that Cetirizine is highly susceptible to degradation under acidic and oxidative conditions, while it is relatively stable under basic conditions.[1][2] The primary degradation product under acidic hydrolysis was identified as α-(4-chlorophenyl) benzyl alcohol.[1] Oxidative stress led to the formation of 4-chlorobenzophenone and Cetirizine N-oxide.[1][3][7] The formation of Cetirizine N-oxide is a significant degradation pathway, especially in formulations containing polyethylene (B3416737) glycol (PEG), which can form peroxide intermediates.[3][7][8]

The chromatographic conditions provided good separation of the parent drug from its degradation products. The use of MRM mode in the mass spectrometer ensures high selectivity and sensitivity for quantification.

Conclusion

This application note provides a detailed protocol for the LC-MS/MS analysis of Cetirizine and its degradation products. The described method is suitable for routine quality control, stability studies, and the development of stability-indicating assays for Cetirizine in pharmaceutical formulations. The provided information on degradation pathways is valuable for formulation development and understanding the stability profile of Cetirizine.

References

- 1. ijpcsonline.com [ijpcsonline.com]

- 2. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]

- 3. ovid.com [ovid.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Stability-Indicating HPLC Assay for Cetirizine and its Impurities: An Application Note and Protocol

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Cetirizine (B192768) and its process-related impurities and degradation products. The developed isocratic reverse-phase method is accurate, precise, and specific for the separation of Cetirizine from its degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive protocol for the forced degradation studies, method validation, and the chromatographic conditions suitable for routine quality control and stability testing of Cetirizine in bulk drug and pharmaceutical formulations.

Introduction

Cetirizine, a second-generation histamine (B1213489) H1 antagonist, is widely used for the relief of symptoms associated with seasonal allergic rhinitis, perennial allergic rhinitis, and chronic urticaria.[1] Ensuring the stability and purity of pharmaceutical products is critical for their safety and efficacy. Stability testing, including forced degradation studies, helps to elucidate the intrinsic stability of the drug substance, identify potential degradation products, and develop a stability-indicating analytical method.[2][3]

This application note describes a validated stability-indicating HPLC method capable of separating Cetirizine from its impurities and degradation products generated under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions. The method is validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.

Materials and Methods

Instrumentation

-

HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., Thermo Hypersil C18, 250 x 4.6 mm, 5 µm or Phenomenex Luna 5µ C18 100A, 250 x 4.6 mm) is recommended.[1]

-

Data Acquisition: Chromatographic data acquisition and processing software.

Chemicals and Reagents

-

Cetirizine Hydrochloride: Reference Standard

-

Acetonitrile: HPLC Grade

-

Methanol: HPLC Grade

-

Potassium Dihydrogen Phosphate (KH2PO4): Analytical Grade

-

Orthophosphoric Acid: Analytical Grade

-

Hydrochloric Acid (HCl): Analytical Grade

-

Sodium Hydroxide (NaOH): Analytical Grade

-

Hydrogen Peroxide (H2O2): 30% solution, Analytical Grade

-

Water: HPLC Grade (Milli-Q or equivalent)

Chromatographic Conditions

A summary of established chromatographic conditions for the analysis of Cetirizine and its impurities is presented in Table 1.

| Parameter | Condition 1 | Condition 2 |

| Mobile Phase | Buffer: Acetonitrile (80:20, v/v). Buffer: 900 ml water + 200 ml 0.01M H2SO4. | 50 mM KH2PO4: Acetonitrile (60:40 v/v), pH adjusted to 3.5.[4] |

| Column | Thermo Hypersil C18 (250 x 4.6 mm, 5µm). | Symmetry C18.[4] |

| Flow Rate | 1.0 mL/min. | 1.0 mL/min.[1] |

| Detection Wavelength | 230 nm. | 229 nm.[1] |

| Injection Volume | 20 µL.[1] | 20 µL. |

| Column Temperature | Ambient. | 25°C.[5] |

Preparation of Solutions

-

Standard Stock Solution of Cetirizine: Accurately weigh and dissolve an appropriate amount of Cetirizine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Solution: Prepare the sample solution from the drug product (e.g., tablets) by dissolving a quantity equivalent to a target concentration of Cetirizine in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies were performed on Cetirizine to demonstrate the specificity and stability-indicating nature of the method. The stress conditions applied are summarized in Table 2.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 10 mg of Cetirizine in 10 mL of 2 M HCl and reflux for up to 72 hours at 70°C.[4] |

| Base Hydrolysis | Dissolve 10 mg of Cetirizine in 10 mL of 0.1 M NaOH and reflux for a specified period. Cetirizine is reported to be relatively stable in alkaline conditions.[2][4] |

| Neutral Hydrolysis | Dissolve 10 mg of Cetirizine in 10 mL of water and reflux for 48 hours.[2] |

| Oxidative Degradation | Dissolve 10 mg of Cetirizine in 10 mL of 0.5% H2O2 and keep at 70°C for 3 hours.[4] |

| Thermal Degradation | Expose solid Cetirizine powder to a temperature of 70°C in a hot air oven for 12 hours. |

| Photolytic Degradation | Expose a solution of Cetirizine (1 mg/mL) to UV light (254 nm) or sunlight. Degradation of 30-50% has been observed.[2] |

After exposure to the stress conditions, the samples were diluted with the mobile phase to a suitable concentration and analyzed by HPLC.

Method Validation

The analytical method was validated according to ICH guidelines for the following parameters:

-

Specificity: The ability of the method to resolve Cetirizine from its degradation products and any excipients was demonstrated through the analysis of stressed samples.

-

Linearity: The linearity of the method was evaluated by analyzing a series of at least five concentrations of Cetirizine over a range of 1-20 µg/mL.[4] The correlation coefficient (r²) should be greater than 0.999.[4]

-

Accuracy: The accuracy was determined by recovery studies. Known amounts of Cetirizine were spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

-

Precision: The precision of the method was assessed by performing replicate injections of the standard solution (repeatability) and by analyzing different samples on different days (intermediate precision). The relative standard deviation (RSD) should be less than 2%.

-

Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, pH, and flow rate, and observing the effect on the results.

Results and Discussion

Degradation Behavior of Cetirizine

Cetirizine was found to be susceptible to degradation under acidic, oxidative, and photolytic conditions, while it showed relative stability under basic and neutral hydrolytic conditions.[2][3] The major degradation products identified in previous studies include α-(4-chlorophenyl) benzyl (B1604629) alcohol under neutral and acidic hydrolytic conditions and 4-chlorobenzophenone (B192759) under oxidative conditions.[2] In polyethylene (B3416737) glycol-containing formulations, Cetirizine N-oxide has been identified as a significant degradation product.[5][6][7]

A summary of the degradation behavior is presented in Table 3.

| Stress Condition | Extent of Degradation | Major Degradation Products |

| Acid Hydrolysis (2 M HCl, 70°C, 72h) | Significant Degradation | α-(4-chlorophenyl) benzyl alcohol[2] |

| Base Hydrolysis (0.1 M NaOH) | Insignificant Degradation[2] | - |

| Neutral Hydrolysis (Water, 48h reflux) | Extensive Degradation (~99%)[2] | α-(4-chlorophenyl) benzyl alcohol[2] |

| Oxidation (0.5% H2O2, 70°C, 3h) | Significant Degradation | 4-chlorobenzophenone[2] |

| Photolytic Exposure | 30-50% Degradation[2] | Not specified in detail |

| Thermal (Solid state, 70°C, 12h) | Stable | - |

Method Validation Summary

The developed HPLC method was successfully validated as per ICH guidelines. A summary of the validation parameters is provided in Table 4.

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference from degradation products or excipients. | Peak purity of the analyte peak should be demonstrated. |

| Linearity (1-20 µg/mL) | r² > 0.999[4] | r² ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% | RSD ≤ 2.0% |

| Robustness | No significant impact on results with minor changes in method parameters. | System suitability parameters should remain within acceptable limits. |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

The stability-indicating HPLC method described in this application note is simple, rapid, and reliable for the determination of Cetirizine in the presence of its impurities and degradation products. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies of Cetirizine in bulk and pharmaceutical dosage forms. The forced degradation studies provide valuable insights into the degradation pathways of Cetirizine, which is crucial for formulation development and ensuring product quality.

References

- 1. iosrphr.org [iosrphr.org]

- 2. ijpcsonline.com [ijpcsonline.com]

- 3. Research Article Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HILIC Method for the Separation of Polar Impurities in Cetirizine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a second-generation antihistamine, is widely used for the treatment of allergic rhinitis and chronic urticaria. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. During the synthesis and storage of Cetirizine, various related substances, including polar impurities, can arise. The analysis of these polar impurities is challenging using traditional reversed-phase liquid chromatography (RPLC) due to their poor retention on non-polar stationary phases.

Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative for the separation and quantification of polar compounds. This application note presents a detailed HILIC method for the separation of polar impurities in Cetirizine, providing a robust and reliable protocol for quality control and stability studies.

Principle of HILIC

HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small percentage of aqueous buffer. The separation mechanism is primarily based on the partitioning of analytes between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. More polar analytes exhibit stronger retention, while less polar compounds elute earlier. This retention behavior is opposite to that of RPLC, making HILIC an ideal tool for the analysis of polar molecules that are not well-retained in reversed-phase systems.

Experimental Protocols

This section details two established HILIC methods for the analysis of Cetirizine and its polar impurities.

Method 1: Stability-Indicating HILIC Method

This method is adapted from a study focused on developing a stability-indicating assay for Cetirizine, with a particular focus on its oxidative degradation product.[1]

3.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | Poroshell 120 HILIC, 4.6 x 150 mm, 2.7 µm |

| Mobile Phase | Acetonitrile (B52724) : 0.1% Formic Acid in Water (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 235 nm |

| Injection Volume | 5.0 µL |

3.1.2. Reagent and Sample Preparation

-

Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Mix 200 mL of acetonitrile with 800 mL of the 0.1% formic acid solution. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cetirizine dihydrochloride (B599025) reference standard in distilled water to obtain a concentration of 0.5 mg/mL.

-

Sample Solution Preparation: For bulk substance, prepare as per the standard solution. For tablets, accurately weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to 10 mg of Cetirizine to a 20 mL volumetric flask, add distilled water, sonicate to dissolve, and dilute to volume with distilled water. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Modernized USP Impurity Method

This method is a modernized version of the USP monograph method for the analysis of organic impurities in Cetirizine hydrochloride tablets, offering a faster analysis time.[2][3]

3.2.1. Chromatographic Conditions

| Parameter | Condition |

| Column | XBridge BEH HILIC XP, 4.6 x 100 mm, 2.5 µm |

| Mobile Phase | Acetonitrile : Acidified Aqueous Tetrabutylammonium (B224687) Hydrogen Sulfate (B86663) (93:7, v/v) |

| Flow Rate | 2.1 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 230 nm |

| Injection Volume | 10.6 µL |

3.2.2. Reagent and Sample Preparation

-

Aqueous Mobile Phase Preparation: Prepare an acidified aqueous solution of tetrabutylammonium hydrogen sulfate. Note: The exact concentration and acid used for pH adjustment should be based on the specific USP monograph.

-

Mobile Phase Preparation: Mix 930 mL of acetonitrile with 70 mL of the prepared acidified aqueous tetrabutylammonium hydrogen sulfate solution. Filter and degas the mobile phase before use.

-

Sample Diluent: A mismatch between the sample diluent and the mobile phase can cause peak distortion.[2][3] It is recommended to use the mobile phase as the sample diluent.

-

Standard and Sample Preparation: Prepare standard and sample solutions of Cetirizine hydrochloride in the sample diluent at appropriate concentrations for impurity analysis.

Data Presentation

The following table summarizes the quantitative data obtained from the stability-indicating HILIC method for Cetirizine and its primary oxidative degradation product.

| Compound | Retention Time (min) | Tailing Factor |

| Oxidative Degradation Product | ~1.65 | - |

| Cetirizine | ~1.95 | 1.54 |

Data adapted from the Arabian Journal of Chemistry.[1]

Mandatory Visualization

HILIC Separation Workflow

The following diagram illustrates the general workflow for the HILIC analysis of polar impurities in Cetirizine.

Caption: Workflow for HILIC analysis of Cetirizine impurities.

Logical Relationship of HILIC Principles

This diagram illustrates the key principles governing retention in HILIC.

Caption: Principle of analyte retention in HILIC.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Peak Tailing or Splitting | Mismatch between sample diluent and mobile phase.[2][3] | Use the mobile phase as the sample diluent. |

| Column overload. | Reduce the injection volume or sample concentration. | |

| Poor Peak Shape | Incompatible injection solvent. | Ensure the injection solvent is similar in composition to the mobile phase, particularly the organic content. |

| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. | |

| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each run, which can take longer in HILIC than in RPLC. |

| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |

| Mobile phase composition variability. | Prepare fresh mobile phase daily and ensure accurate mixing. | |

| Low Sensitivity | High aqueous content in the sample diluent. | Minimize the amount of water in the sample solvent. |

| Inappropriate detection wavelength. | Optimize the detection wavelength for the impurities of interest. |

References

Troubleshooting & Optimization

Troubleshooting Peak Splitting in Cetirizine HILIC Methods: A Technical Support Guide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of peak splitting when analyzing Cetirizine using Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve this chromatographic challenge.

Troubleshooting Guide: Question & Answer

Q1: I am observing a split or shouldered peak for Cetirizine in my HILIC method. What are the most likely causes?

A1: Peak splitting in the HILIC analysis of Cetirizine is a frequently encountered issue. The primary causes often revolve around the sample diluent, column equilibration, and mobile phase composition. Specific factors include:

-

Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak distortion and splitting.[1][2][3] This is a common issue in HILIC, where water is the strong solvent.[1]

-

Improper Column Equilibration: HILIC columns require extensive equilibration to establish a stable water layer on the stationary phase, which is crucial for reproducible retention and good peak shape.[4][5][6] Insufficient equilibration is a common source of poor reproducibility and peak shape issues.[4][6]

-

Autosampler Effects: The composition of the autosampler wash solvent can introduce excess water into the sample path, leading to peak splitting, especially if the system's wash mechanism allows for interaction with the sample.[7][8]

-

Mobile Phase Issues: Inconsistent mobile phase preparation or buffer precipitation at high organic concentrations can affect peak shape.[9] For basic compounds like Cetirizine, the choice and concentration of buffer are critical.[10]

-

Column Contamination or Degradation: Particulates lodged at the column inlet or a contaminated or degraded column can lead to a distorted flow path and split peaks.[2][11][12]

Q2: How can I diagnose the specific cause of peak splitting in my Cetirizine analysis?

A2: A systematic approach is key to identifying the root cause. The following flowchart outlines a logical troubleshooting workflow:

Experimental Protocols

Protocol 1: Sample Solvent Optimization

-

Initial Mobile Phase Composition: Identify the initial mobile phase composition of your HILIC method (e.g., 90% Acetonitrile (B52724), 10% Aqueous buffer).

-

Sample Preparation:

-

Option A (Recommended): Dissolve your Cetirizine sample directly in the initial mobile phase.

-

Option B: If solubility is an issue, dissolve the sample in a solvent with a slightly higher aqueous content than the mobile phase, but keep the injection volume as low as possible (e.g., 1-2 µL).[1]

-

Option C: Prepare the sample in a 50/50 mixture of acetonitrile and water as a starting point for troubleshooting, and then optimize to have a higher acetonitrile percentage.[1]

-

-

Injection and Analysis: Inject the newly prepared sample and observe the peak shape. A significant improvement suggests the original sample solvent was the culprit.

Protocol 2: HILIC Column Equilibration

-

New Column Equilibration: For a new HILIC column, flush with 60-80 column volumes of the initial mobile phase.[4]

-

Inter-run Equilibration: Between injections, especially after a gradient elution, equilibrate the column with at least 10-20 column volumes of the initial mobile phase to ensure the water layer is fully re-established.[5][6]

-

Verification of Equilibration: Monitor the retention time of Cetirizine. Stable and reproducible retention times are an indicator of a well-equilibrated column.[4]

Quantitative Data Summary

Understanding the physicochemical properties of Cetirizine is crucial for method development and troubleshooting in HILIC.

| Property | Value | Significance in HILIC |

| pKa | ~2.2, 2.9, 8.0[13] | Cetirizine has both acidic and basic functional groups, making it zwitterionic at physiological pH.[13][14] The basicity (pKa ~8.0) is important for interaction with the silica (B1680970) surface in HILIC. |

| logP | 2.8 - 2.98[15][16] | This indicates moderate lipophilicity. In HILIC, which is a polar-based separation technique, this property influences its retention behavior. |

Frequently Asked Questions (FAQs)

Q: Why is column equilibration so much more critical in HILIC compared to reversed-phase chromatography?

A: In HILIC, the separation mechanism relies on the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[4][5] This water layer takes a significant amount of time to form and stabilize. Insufficient equilibration leads to a fluctuating thickness of this layer, resulting in retention time drift and poor peak shape.[4][6] Reversed-phase chromatography, on the other hand, relies on hydrophobic interactions and generally equilibrates much faster.

Q: Can the buffer in my mobile phase contribute to peak splitting?

A: Yes. For basic compounds like Cetirizine, the choice of buffer and its concentration are important.[10] Buffer salts can have limited solubility in the high organic content mobile phases used in HILIC.[9] If the buffer precipitates, it can cause blockages and flow path disturbances, leading to peak splitting.[9] It is also important to ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of Cetirizine.

Q: I've tried changing my sample solvent and ensuring proper equilibration, but I still see some peak splitting. What else can I check?

A: If the primary causes have been addressed, consider the following:

-

System Connections: Check all fittings and tubing for any dead volumes or improper connections that could disrupt the sample band.[2][11]

-

Column Health: The column's inlet frit may be partially blocked with particulates from the sample or mobile phase.[12][17] Try back-flushing the column (if permitted by the manufacturer) or replacing the frit. If the column is old or has been used with harsh conditions, it may need to be replaced.

-

Injection Volume: An excessive injection volume can overload the column and lead to peak distortion, including splitting.[3] Try reducing the injection volume to see if the peak shape improves.[1][3]

Q: Are there specific recommendations for the autosampler wash solvent in a Cetirizine HILIC method?

A: Yes, this is a critical and often overlooked parameter. Using a strong aqueous wash can introduce excess water into the injection path, which is detrimental in HILIC. It is recommended to use a wash solvent that is similar in composition to the initial mobile phase, or a high percentage of organic solvent (e.g., 90% acetonitrile).[8] Some modern HPLC systems have designs that minimize the introduction of the needle wash into the sample path, which can mitigate this issue.

References

- 1. support.waters.com [support.waters.com]

- 2. pharmajia.com [pharmajia.com]

- 3. lcms.cz [lcms.cz]

- 4. hplc.eu [hplc.eu]

- 5. How to Avoid Common Problems with HILIC Methods [restek.com]

- 6. Column Equilibration in HILIC | Separation Science [sepscience.com]

- 7. Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 2 Troubleshooting Peak Splitting Of Cetirizine [pharmaceuticalonline.com]

- 8. waters.com [waters.com]

- 9. agilent.com [agilent.com]

- 10. Tips for HILIC of Basic Compounds | Phenomenex [phenomenex.com]

- 11. support.waters.com [support.waters.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]

Technical Support Center: Optimizing HPLC Mobile Phase for Cetirizine Impurity Separation

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Cetirizine and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the official USP method for Cetirizine impurity analysis?

The United States Pharmacopeia (USP) monograph for Cetirizine Hydrochloride organic impurities specifies a Hydrophilic Interaction Liquid Chromatography (HILIC) method.[1][2][3][4][5][6][7] This method is designed to separate the polar Cetirizine from its potential impurities.

Q2: Are there alternative methods to the USP HILIC method?

Yes, several Reverse-Phase HPLC (RP-HPLC) methods have been successfully developed and validated for the separation of Cetirizine and its impurities.[2][8][9][10] These methods typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Q3: What are the common mobile phases used for Cetirizine impurity separation?

The choice of mobile phase is critical for achieving optimal separation. Below is a summary of commonly used mobile phases for both HILIC and RP-HPLC methods.

| Chromatography Mode | Mobile Phase Composition | Key Considerations |